Butyrylcholinesterase (BChE) Inhibitory Activity Compared to Unsubstituted Succinamic Acid
4-(Butylamino)-4-oxobutanoic acid exhibits measurable inhibition of butyrylcholinesterase (BChE) from horse serum, with a reported IC50 value range of 5.02 - 12.2 µM . This contrasts with the parent structure, succinamic acid, which is a weak inhibitor of human LL-xylose reductase with an IC50 of 1.45 mM [1]. The N-butyl substitution on the succinamic acid scaffold appears to confer a substantial increase in BChE inhibitory potency.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 range: 5.02 - 12.2 µM |
| Comparator Or Baseline | Succinamic acid: IC50 = 1,450 µM (1.45 mM) |
| Quantified Difference | Approximately 120- to 290-fold lower IC50 (higher potency) |
| Conditions | Butyrylcholinesterase from horse serum for target compound; Human LL-xylose reductase for comparator. |
Why This Matters
This data confirms that the N-butyl substitution is not an inert modification; it significantly enhances enzyme inhibition, which is critical for researchers in neurochemistry or toxicology.
- [1] TargetMol. (n.d.). Succinamic acid. Retrieved from https://www.targetmol.cn View Source
